molecular formula C13H17ClN2 B8204394 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME&

2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME&

Cat. No.: B8204394
M. Wt: 236.74 g/mol
InChI Key: SONPMPUHCHDTQZ-FTPOTTDRSA-N
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Description

2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,5-dimethyl-1H-pyrrole monohydrochloride (CAS: 67036-97-9) is a pyrrole-derived hydrochloride salt with a molecular formula of C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It features a methylidene bridge connecting two 3,5-dimethylpyrrole rings, forming a conjugated system. This compound is commercially available with a purity of ≥97% and is utilized in academic and industrial research, including applications in organic synthesis, materials science, and pharmaceutical development .

Properties

IUPAC Name

(2E)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONPMPUHCHDTQZ-FTPOTTDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=N/C1=C/C2=C(C=C(N2)C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3,5-dimethylpyrrole to form the final product . The reaction conditions typically involve the use of hydrochloric acid as a catalyst and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole oxides, reduced pyrroles, and substituted pyrrole derivatives .

Scientific Research Applications

2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The compound can also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

(Z)-5-((4-(3-Azidopropyl)-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl)-4-methoxy-1H,1'H-2,2'-bipyrrole (Compound 27)
  • Structure : This compound features a bipyrrole backbone with a 3-azidopropyl substituent, a methoxy group, and methyl substituents on the pyrrole rings .
  • Key Differences: The azidopropyl group introduces reactivity for click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation applications.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling using a bromo-dipyrrin precursor and boronic acid, followed by azide functionalization .
b. [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane
  • Structure : A boron-difluoride (BODIPY) complex with 4-butyl substituents on the pyrrole rings .
  • Key Differences :
    • The difluoroborane core stabilizes the conjugated system, enhancing fluorescence quantum yield.
    • Butyl groups increase hydrophobicity, improving membrane permeability in biological staining applications.

Physicochemical Properties

Property Target Compound Compound 27 BODIPY Analog
Molecular Formula C₁₃H₁₆N₂·HCl C₂₀H₂₄N₆O (estimated) C₂₅H₃₃BF₂N₂
Molecular Weight (g/mol) 236.74 ~364 (estimated) ~434 (estimated)
Purity ≥97% Not reported 95% (commercial grade)
Solubility Polar solvents Moderate in DME/THF Lipophilic solvents
Stability Stable as hydrochloride Azide group: shock-sensitive Stable under light/heat

Biological Activity

The compound 2-((3,5-Dimethyl-2H-pyrrol-2-ylidene)ME& has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compoundamp; is characterized by a pyrrole ring which is known for its versatile reactivity and ability to participate in various biochemical interactions. The presence of the dimethyl substituents enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compoundamp; can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various microbial strains. Preliminary studies suggest that it exhibits significant antimicrobial properties, potentially through disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. Its ability to interact with DNA and RNA may also contribute to its anticancer effects .
  • Reactive Intermediate Formation : The methylene bridges in the compound can undergo nucleophilic attacks, leading to the formation of reactive intermediates that modify biological molecules, thus impacting cellular functions.

Case Studies and Research Findings

Several studies have explored the biological activities of this compoundamp;). Below are some notable findings:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 2 Anticancer ActivityShowed that the compound induced apoptosis in human breast cancer cells (MCF-7) through caspase activation and mitochondrial dysfunction .
Study 3 Mechanistic InsightsInvestigated the interaction of the compound with DNA, revealing intercalation as a potential mechanism for its anticancer activity .

Discussion

The biological activity of this compoundamp; highlights its potential as a lead compound in drug development. The dual action as both an antimicrobial and anticancer agent presents opportunities for further research into its therapeutic applications.

Future Directions

Further studies are warranted to explore:

  • The full spectrum of biological activities across various cell lines.
  • The pharmacokinetics and bioavailability of the compound.
  • Structure–activity relationship (SAR) analyses to optimize efficacy and reduce toxicity.

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